Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate
Description
Structural Characterization of Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate
Molecular Architecture and IUPAC Nomenclature
This compound is a heterocyclic organic compound comprising a furan ring substituted with a carboxylate ester and a nitrophenoxy-methyl group. Its IUPAC name derives from the systematic arrangement of functional groups:
- Furan-2-carboxylate core : A five-membered aromatic ring with two double bonds (furan), where the 2-position bears a methyl ester group (–COOCH₃).
- 3-Nitrophenoxy-methyl substituent : A benzene ring substituted with a nitro group (–NO₂) at the 3-position, linked via an ether oxygen (–O–) to a methylene bridge (–CH₂–) at the 5-position of the furan.
The molecular formula is C₁₃H₁₁NO₆ , with a molecular weight of 277.23 g/mol . Key structural features include:
- Electron-withdrawing nitro group at the meta position of the phenyl ring, influencing electronic properties.
- Ether linkage (–O–) connecting the phenyl and furan rings, allowing rotational flexibility.
- Ester functionality (–COOCH₃) at the 2-position of the furan, contributing to stability and reactivity.
Spectroscopic Analysis (NMR, FT-IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR)
Spectroscopic data for analogous nitrophenoxy-furan derivatives provide insights into the expected chemical shifts for this compound:
| Proton Environment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Furan ring protons (C3, C4) | 6.5–7.5 | 112–125 |
| Methyl ester (–COOCH₃) | 3.8–4.0 (singlet) | 52–54 |
| Nitrophenoxy-methyl (–CH₂–O–) | 4.5–5.0 (singlet) | 65–70 |
| Aromatic protons (phenyl ring) | 7.0–8.5 | 120–150 |
Key observations :
- Furan protons exhibit deshielding due to conjugation with the electron-deficient nitro group.
- Methyl ester protons appear as a singlet due to symmetry.
- Nitrophenoxy-methyl protons are deshielded by the electron-withdrawing nitro group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Critical absorption bands include:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C=O (ester) | 1720–1750 | Stretching vibration of carbonyl |
| C–O–C (ether) | 1250–1280 | Asymmetric stretching of ether |
| NO₂ (asymmetric) | 1520–1550 | Nitro group stretching |
| NO₂ (symmetric) | 1340–1370 | Nitro group stretching |
| C–O (ester) | 1100–1150 | Ester linkage vibrations |
The nitro group dominates the IR spectrum, with strong absorption bands indicative of its electron-withdrawing nature.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 278.07 , consistent with the molecular formula C₁₃H₁₁NO₆ . Fragmentation patterns reveal:
X-ray Crystallographic Studies (if available)
While direct X-ray data for this compound is unavailable, studies on structurally related analogues (e.g., methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate) provide insights:
Comparative Structural Analysis with Ortho- and Para-Nitrophenoxy Analogues
The substitution pattern of the nitro group significantly impacts electronic and steric properties:
| Property | 3-Nitrophenoxy (Meta) | 2-Nitrophenoxy (Ortho) | 4-Nitrophenoxy (Para) |
|---|---|---|---|
| Electron-withdrawing effect | Moderate | Strong | Strongest |
| Steric hindrance | Low | High | Moderate |
| Reactivity | Balanced | Reduced (ortho effect) | Enhanced (para-directing) |
| Solubility | Moderate | Low | High |
Key distinctions :
- Ortho analogues (e.g., methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate) exhibit steric clash between the nitro group and furan ring, reducing stability.
- Para analogues (e.g., methyl 5-[(4-nitrophenoxy)methyl]furan-2-carboxylate) display stronger electron-withdrawing effects, enhancing electrophilic reactivity.
- Meta analogues (current compound) balance electronic and steric factors, offering intermediate reactivity.
Properties
IUPAC Name |
methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c1-18-13(15)12-6-5-11(20-12)8-19-10-4-2-3-9(7-10)14(16)17/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOANXGLDXLTCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be esterified with methanol in the presence of a catalyst such as a gold nanocluster or a catalytic system of copper carbide and cobalt nitride on porous carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reactions. The choice of catalysts and reaction conditions can be optimized to minimize by-products and improve the overall process sustainability .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 3-nitrophenoxy position undergoes selective reduction to form amino derivatives, a key transformation for generating pharmacologically relevant intermediates.
This reduction preserves the furan ring and ester group while enabling further functionalization (e.g., acylation, alkylation) of the resulting amine .
Oxidation of the Furan Ring
The electron-rich furan ring undergoes oxidation under controlled conditions to form dicarboxylic acid derivatives.
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Furan ring oxidation | KMnO₄, H₂O, 70°C, 3 hrs | 5-[(3-Nitrophenoxy)methyl]furan-2,5-dicarboxylic acid | Partial ester hydrolysis observed |
| Selective oxidation | CrO₃ in acetic acid, 50°C | Methyl 5-[(3-nitrophenoxy)methyl]-2-furoate-5-carboxylic acid | Higher regioselectivity |
Oxidation pathways are influenced by the steric and electronic effects of the 3-nitrophenoxy substituent, which directs reactivity at the C5 position of the furan.
Nucleophilic Aromatic Substitution
The nitro group activates the phenyl ring for nucleophilic substitution, particularly at meta and para positions relative to the phenoxy linkage.
The electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring, enabling substitutions with soft nucleophiles like azides and thiols .
Ester Hydrolysis and Functionalization
The methyl ester group undergoes hydrolysis to form carboxylic acid derivatives, which serve as intermediates for further reactions.
The carboxylic acid can be converted to amides or esters via standard coupling reactions, expanding its utility in medicinal chemistry .
Photochemical Reactions
The nitro group participates in photochemical transformations, offering routes to novel heterocycles.
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| UV-induced cyclization | UV light (254 nm), THF, 24 hrs | Benzofuro[3,2-b]furan-2-carboxylate derivative | Forms a fused tricyclic system |
This reaction proceeds via a nitro-to-nitrene rearrangement followed by intramolecular cyclization .
Mechanistic Insights
-
Nitro Reduction : Proceeds through a catalytic hydrogenation mechanism involving adsorption of hydrogen on Pd-C and sequential electron transfer to the nitro group.
-
Furan Oxidation : The electron-donating methoxy group directs oxidation to the C5 position, stabilized by resonance with the ester carbonyl.
-
Substitution Reactions : Follow a two-step aromatic nucleophilic substitution (SNAr) mechanism, with nitro stabilization of the Meisenheimer intermediate .
Scientific Research Applications
Chemical Properties and Structure
Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate possesses a unique structure characterized by the presence of a furan ring and a nitrophenoxy group. Its molecular formula is , with a molecular weight of approximately 291.26 g/mol. The presence of the nitrophenyl group suggests significant interactions with biological systems, making it a candidate for various applications.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. Specifically, derivatives with nitrophenyl functionalities have shown potential in inhibiting bacterial enzymes, which could lead to the development of new antibiotics. For instance, research has suggested that these compounds can disrupt bacterial metabolism by targeting specific enzymes, although further studies are needed to confirm their efficacy in vivo.
Polymer Synthesis
This compound can serve as a monomer in the synthesis of novel polymers. The furan ring can participate in Diels-Alder reactions, leading to cross-linked polymer networks with desirable mechanical properties. Such materials may find applications in coatings, adhesives, and composite materials due to their enhanced thermal stability and mechanical strength.
Data Tables
Antimicrobial Research
A study published in a peer-reviewed journal highlighted the antimicrobial potential of furan derivatives against various bacterial strains. The researchers synthesized several analogs of this compound and tested their inhibitory effects on bacterial growth. Results indicated that certain modifications significantly enhanced activity against resistant strains, suggesting a pathway for developing new antibiotics.
Neuroprotection Studies
In another investigation focusing on neuroprotection, researchers explored the effects of structurally similar compounds on neuronal cell viability under oxidative stress conditions. The findings revealed that these compounds could mitigate cell death and promote survival pathways, indicating that this compound may share similar protective mechanisms .
Mechanism of Action
The mechanism of action of Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The furan ring and nitrophenoxy group contribute to the compound’s ability to bind to enzymes and disrupt their function .
Comparison with Similar Compounds
Structural and Electronic Properties
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
- Substituents : 2-Fluoro-4-nitrophenyl group.
- Key Features : The fluorine atom introduces electronegativity, enhancing solubility and stabilizing the molecule via intramolecular CH···F interactions (C3-F1 distance: ~2.87 Å). The nitro group at the para position facilitates stacking interactions in the crystal lattice .
- Crystallography: Forms planar, layered structures in the monoclinic P21/c space group. Stacking interactions dominate over CH···O bonds .
Methyl 5-[(4-Nitrophenoxy)methyl]furan-2-carboxylate
- Substituents: 4-Nitrophenoxymethyl group.
- Key Features: The para-nitro group likely enhances electronic delocalization compared to the meta isomer.
Methyl 5-(Hydroxyphenyl)furan-2-carboxylates
- Examples : Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate (Compound 1) and Methyl 5-(2-hydroxy-4-methoxy-5-methylphenyl)furan-2-carboxylate (Compound 2) .
- Key Features : Hydroxy and methoxy groups introduce hydrogen-bonding capabilities, affecting solubility and bioactivity. Anti-MRSA and antioxidant activities are reported .
Bioactivity Profiles
Crystallographic and Computational Insights
- Stacking Interactions : Para-nitro derivatives (e.g., Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate) exhibit stronger π-π stacking due to planar aromatic systems, whereas meta-nitro analogs may adopt twisted conformations, reducing stacking efficiency .
- Conformational Stability : Geometry optimization (MOPAC2016) confirms that fluorinated derivatives maintain stable planar conformations in solution, consistent with crystallographic data .
Biological Activity
Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
- CAS Number : 832740-50-8
- Molecular Formula : C12H13N1O5
- Molecular Weight : 251.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The nitro group in the molecule plays a crucial role in enhancing its reactivity and binding affinity, which can lead to inhibition or modulation of various biochemical pathways.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of this compound:
- Antibacterial Activity : Research indicates that derivatives of furan compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, this compound showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 1.00 µg/mL to 10 µg/mL depending on the structural modifications made to the furan ring .
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values were reported to be in the micromolar range, indicating moderate potency .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is key to optimizing the biological activity of this compound. Modifications at specific positions on the furan ring significantly affect its potency:
| Modification | Effect on Activity |
|---|---|
| Nitro group at position 3 | Enhances antibacterial activity |
| Methyl group at position 5 | Critical for cytotoxicity |
| Substituents on the phenoxy group | Alter binding affinity and selectivity |
Studies have shown that removing or altering these groups can lead to a substantial loss in bioactivity, emphasizing the importance of maintaining specific functional groups for optimal efficacy .
Case Studies
- Study on Antiviral Activity : A study investigated the potential antiviral properties of this compound against respiratory viruses. The compound demonstrated moderate inhibitory effects, suggesting potential as a lead compound for further antiviral drug development .
- Cytotoxicity Against Cancer Cells : Another study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing that it induced apoptosis in a dose-dependent manner. The mechanism was linked to oxidative stress and mitochondrial dysfunction .
Q & A
Basic: What are the standard synthetic protocols for Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate, and how are impurities removed during purification?
Answer:
The synthesis typically involves nucleophilic substitution between 3-nitrophenol and a methyl furan-2-carboxylate derivative. A common approach employs alkaline conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or DMSO to facilitate the reaction . Post-synthesis, impurities such as unreacted starting materials or byproducts (e.g., di-substituted derivatives) are removed via column chromatography using silica gel with gradient elution (hexane:ethyl acetate). Recrystallization from ethanol or methanol is recommended for final purification, as evidenced in structurally similar compounds .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- NMR (¹H and ¹³C): Critical for confirming the substitution pattern on the furan ring and the nitrophenoxy group. Key signals include the methyl ester (δ ~3.8 ppm in ¹H; δ ~165 ppm in ¹³C) and aromatic protons (δ 7.0–8.5 ppm) .
- HPLC-MS: Used to verify purity (>95%) and molecular weight (e.g., ESI+ mode for [M+H]+ ion). Reverse-phase C18 columns with acetonitrile/water gradients are effective .
- FT-IR: Confirms functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, nitro group at ~1520 cm⁻¹) .
Advanced: How do solvent polarity and catalyst choice influence the reaction efficiency in synthesizing this compound?
Answer:
Solvent polarity directly impacts reaction kinetics. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the phenoxide ion, accelerating substitution. Catalytic systems like Sn-Beta or Zr-Beta molecular sieves (used in analogous furan carboxylate syntheses) improve regioselectivity and reduce side reactions by stabilizing transition states . For instance, Sn-Beta increases yield by 15–20% in similar esterification reactions under mild conditions (80°C, 6 h) .
Advanced: How can researchers resolve contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) in preliminary assays?
Answer:
Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:
- Dose-response curves: Establish IC₅₀ values across multiple cell lines (e.g., HeLa, HEK293) to differentiate selective toxicity .
- Mechanistic studies: Use fluorescence-based assays (e.g., ROS detection) to determine if antimicrobial activity correlates with oxidative stress pathways .
- Control experiments: Test metabolites (e.g., hydrolyzed ester derivatives) to rule off-target effects .
Advanced: What computational methods are suitable for predicting the reactivity of the nitro group in further functionalization?
Answer:
- DFT Calculations: Predict electrophilic/nucleophilic sites using Fukui indices. The nitro group’s electron-withdrawing nature directs electrophilic attacks to the furan ring’s α-positions .
- Molecular Dynamics (MD): Simulate solvent effects on nitro group reduction (e.g., using NaBH₄/Cu), which is critical for designing prodrugs .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent hydrolysis of the ester group or nitro reduction. Stability tests in DMSO-d₆ over 30 days (monitored via ¹H NMR) show <5% degradation under these conditions .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?
Answer:
- Substituent Modifications: Replace the nitro group with electron-donating groups (e.g., -OCH₃) to enhance membrane permeability .
- Bioisosteres: Substitute the furan ring with thiophene to assess impact on target binding (e.g., kinase inhibition) .
- Pharmacophore Mapping: Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the ester carbonyl) .
Advanced: What analytical strategies address batch-to-batch variability in purity?
Answer:
- HPLC-DAD: Quantify trace impurities (e.g., residual 3-nitrophenol) using a calibration curve (LOD: 0.1% w/w) .
- Elemental Analysis: Validate elemental composition (C, H, N) to confirm stoichiometric consistency .
- Standardized Protocols: Control reaction parameters (temperature ±2°C, stirring rate) to minimize variability .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE: Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
- Ventilation: Use fume hoods to avoid inhalation of nitro group-derived particulates .
- Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before disposal .
Advanced: How can degradation products be identified and quantified under physiological conditions?
Answer:
- LC-QTOF-MS: Profile degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4). Major products include 5-(hydroxymethyl)furan-2-carboxylic acid (via ester hydrolysis) and 3-aminophenol (via nitro reduction) .
- Kinetic Studies: Use pseudo-first-order models to calculate half-lives (t₁/₂) in buffer systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
